1-Propanol, 2,2-diethoxy-1,1-diphenyl-
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Overview
Description
2,2-Diethoxy-1,1-diphenyl-1-propanol is an organic compound with the molecular formula C19H24O3 and a molecular weight of 300.401 g/mol It is characterized by the presence of two ethoxy groups and two phenyl groups attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxy-1,1-diphenyl-1-propanol typically involves the reaction of benzophenone with ethyl orthoformate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .
Industrial Production Methods
Industrial production methods for 2,2-Diethoxy-1,1-diphenyl-1-propanol are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethoxy-1,1-diphenyl-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong acid or base to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzophenone derivatives, while reduction can produce various alcohols .
Scientific Research Applications
2,2-Diethoxy-1,1-diphenyl-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Diethoxy-1,1-diphenyl-1-propanol involves its interaction with specific molecular targets and pathways. The ethoxy and phenyl groups play a crucial role in its reactivity and binding affinity. Detailed studies on its mechanism of action are limited, but it is believed to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Diphenyl-1-propanol
- 1,1-Diphenyl-2-propanol
- 1,2-Diphenyl-1-propanol
Uniqueness
2,2-Diethoxy-1,1-diphenyl-1-propanol is unique due to the presence of two ethoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
7474-63-7 |
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Molecular Formula |
C19H24O3 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2,2-diethoxy-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C19H24O3/c1-4-21-18(3,22-5-2)19(20,16-12-8-6-9-13-16)17-14-10-7-11-15-17/h6-15,20H,4-5H2,1-3H3 |
InChI Key |
BCTYXOYLQMUBTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)OCC |
Origin of Product |
United States |
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